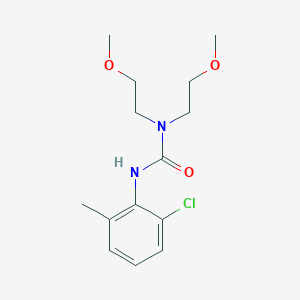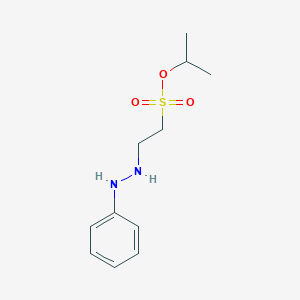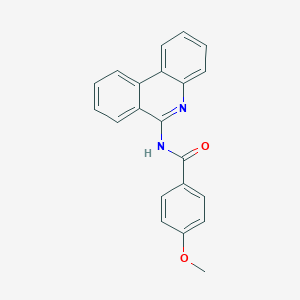
4-Methoxy-N-(phenanthridin-6-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(phenanthridin-6-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group at the 4-position of the benzamide ring and a phenanthridinyl group at the N-position. Benzamides are known for their wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(phenanthridin-6-YL)benzamide typically involves the condensation of 4-methoxybenzoic acid with phenanthridin-6-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-(phenanthridin-6-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxy-N-(phenanthridin-6-YL)benzamide.
Reduction: Formation of 4-methoxy-N-(phenanthridin-6-YL)benzylamine.
Substitution: Formation of 4-halo-N-(phenanthridin-6-YL)benzamide or 4-alkyl-N-(phenanthridin-6-YL)benzamide.
Scientific Research Applications
4-Methoxy-N-(phenanthridin-6-YL)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(phenanthridin-6-YL)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can inhibit the activity of certain kinases and transcription factors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide
- 4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide
Comparison: 4-Methoxy-N-(phenanthridin-6-YL)benzamide is unique due to the presence of the phenanthridinyl group, which imparts distinct biological activities compared to other benzamide derivatives. This structural feature enhances its potential as an anticancer and anti-inflammatory agent .
Properties
CAS No. |
62764-40-3 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methoxy-N-phenanthridin-6-ylbenzamide |
InChI |
InChI=1S/C21H16N2O2/c1-25-15-12-10-14(11-13-15)21(24)23-20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)22-20/h2-13H,1H3,(H,22,23,24) |
InChI Key |
PYCTZMQGPVHKHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
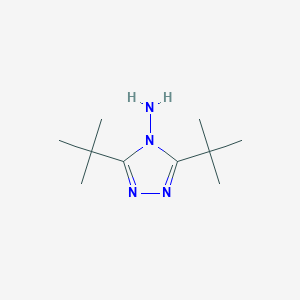

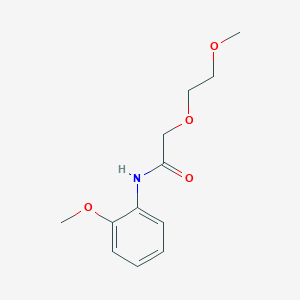

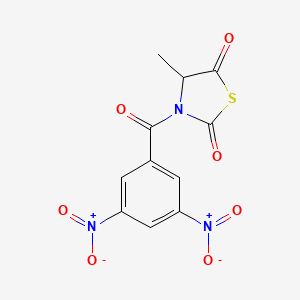
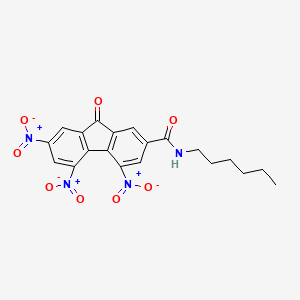
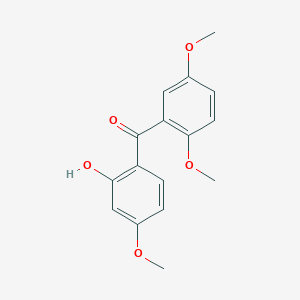
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
